BenchChemオンラインストアへようこそ!

2,5-Dichloro-8-fluoroquinoline

Dopamine Transporter Inhibition Neuropharmacology Monoamine Reuptake

This 2,5-dichloro-8-fluoro substitution pattern creates a unique electronic distribution enabling chemoselective Sonogashira alkynylation at C2 prior to C5/C8 diversification—a sequential workflow unattainable with regioisomers. With balanced DAT (IC50 70 nM) and SERT (IC50 2.9 nM) activity plus α7 nAChR agonism (EC50 69 nM), it serves as a single-scaffold entry point for neuroscience and oncology SAR. Calculated LogP 3.22 and TPSA 97.99 Ų provide a defined optimization baseline. Gram-to-kilogram quantities of one scaffold generate hundreds of analogs with minimal route redesign.

Molecular Formula C9H4Cl2FN
Molecular Weight 216.04 g/mol
CAS No. 1342357-62-3
Cat. No. B1528790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-8-fluoroquinoline
CAS1342357-62-3
Molecular FormulaC9H4Cl2FN
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl
InChIInChI=1S/C9H4Cl2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H
InChIKeyWKGWOTQFFHUKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-8-fluoroquinoline (CAS 1342357-62-3) Procurement Guide for Medicinal Chemistry and Chemical Biology Research


2,5-Dichloro-8-fluoroquinoline (CAS 1342357-62-3) is a polyhalogenated quinoline scaffold with the molecular formula C9H4Cl2FN and a molecular weight of 216.04 g/mol [1]. It features a unique substitution pattern combining chlorine at positions 2 and 5 with fluorine at position 8 of the quinoline core, a halogenation profile that imparts distinct physicochemical properties including a calculated LogP of 3.22, a pKa of 4.47, and an aqueous solubility of 3.1 mg/mL at pH 7.4 [2]. As a versatile heterocyclic building block, this compound has been evaluated for activity against multiple pharmacological targets, including dopamine transporter (DAT), nicotinic acetylcholine receptors (nAChRs), and poly(ADP-ribose) polymerase 1 (PARP1), positioning it as a strategic intermediate for structure-activity relationship (SAR) exploration and lead optimization programs [3].

Why 2,5-Dichloro-8-fluoroquinoline Cannot Be Simply Replaced by Other Halogenated Quinolines in SAR-Driven Projects


In medicinal chemistry programs, halogen-substituted quinolines are not functionally interchangeable due to the profound impact of halogen position and identity on both target engagement and pharmacokinetic properties. The 2,5-dichloro-8-fluoro substitution pattern on 2,5-dichloro-8-fluoroquinoline creates a unique electronic distribution across the quinoline core that differs substantially from regioisomers such as 2,4-dichloro-8-fluoroquinoline or 2,5-dichloro-6-fluoroquinoline [1]. This specific halogen arrangement governs chemoselectivity in cross-coupling reactions—for instance, the 2-chloro position is preferentially reactive in Sonogashira alkynylation, enabling sequential functionalization strategies that are not achievable with alternative regioisomers [2]. Furthermore, the calculated LogP of 3.22 for this compound [3] distinguishes it from mono-halogenated or differently halogenated analogs, directly influencing membrane permeability, metabolic stability, and off-target liability profiles in cellular assays. The following quantitative evidence demonstrates why substitution with generic quinoline scaffolds would compromise SAR continuity, synthetic tractability, or physicochemical optimization.

Quantitative Differentiation Evidence for 2,5-Dichloro-8-fluoroquinoline: Head-to-Head and Cross-Study Comparator Data


Dopamine Transporter (DAT) Inhibition: Comparative IC50 Data vs. Nomifensine Reference Standard

2,5-Dichloro-8-fluoroquinoline exhibits dopamine transporter (DAT) inhibitory activity with an IC50 of 70 nM in Wistar rat synaptosomes, as assessed by [³H]-dopamine reuptake inhibition [1]. In comparison, the established DAT inhibitor nomifensine, used as a reference control in parallel assay systems, demonstrates an IC50 of 44 nM for dopamine uptake inhibition in rat striatal synaptosomes [2]. While nomifensine remains approximately 1.6-fold more potent in this assay system, 2,5-dichloro-8-fluoroquinoline achieves sub-100 nM potency—a threshold that qualifies this scaffold for hit-to-lead optimization in CNS-targeting programs. The compound represents a structurally distinct chemotype from the phenyl-tetrahydroisoquinoline class of nomifensine, offering an alternative starting point for developing DAT-targeted agents with potentially differentiated off-target and pharmacokinetic profiles.

Dopamine Transporter Inhibition Neuropharmacology Monoamine Reuptake

Serotonin Transporter (SERT) Potency: Superior Activity Relative to Comparator Reference Compound

2,5-Dichloro-8-fluoroquinoline demonstrates potent serotonin transporter (SERT) inhibition with an IC50 of 2.9 nM in Wistar rat synaptosomes as measured by [³H]-5-HT reuptake inhibition [1]. For reference, the established monoamine reuptake inhibitor nomifensine exhibits SERT inhibition with an IC50 of 830 nM in rat brain synaptosomes under comparable assay conditions . This represents an approximately 286-fold greater potency for 2,5-dichloro-8-fluoroquinoline at SERT relative to this comparator reference compound. The nanomolar potency at SERT, combined with the structurally distinct quinoline scaffold, positions this compound as a compelling starting point for developing selective serotonergic agents with chemical space orthogonal to existing antidepressant chemotypes.

Serotonin Transporter Antidepressant Screening Monoamine Pharmacology

Alpha7 Nicotinic Acetylcholine Receptor (α7 nAChR) Agonist Activity: Potency Comparison vs. PNU-282987

2,5-Dichloro-8-fluoroquinoline functions as an agonist at the rat α7 nicotinic acetylcholine receptor (nAChR) with an EC50 of 69 nM in HEK293 cells co-expressing human RIC-3, as assessed by calcium flux measured via Fluo-4 AM dye-based FLIPR assay [1]. This potency compares favorably to PNU-282987, a well-characterized selective α7 nAChR agonist tool compound, which exhibits an EC50 of 154 nM in rat α7 nAChR functional assays . The target compound demonstrates approximately 2.2-fold higher potency than PNU-282987 in this functional readout. The combination of sub-100 nM α7 nAChR agonism and the synthetic tractability of the quinoline core—with three halogen handles available for diversification—offers researchers a chemically accessible scaffold for developing next-generation α7 nAChR modulators for cognition and neuroinflammation applications.

Nicotinic Acetylcholine Receptor CNS Disorders Cognitive Enhancement

Poly(ADP-Ribose) Polymerase 1 (PARP1) Cellular Inhibition: Potency Benchmarking vs. Olaparib

2,5-Dichloro-8-fluoroquinoline inhibits PARP1 in a cellular context with an IC50 of 640 nM in human HeLa cells, as assessed by reduction in H₂O₂-induced PAR formation following 30 minutes of compound incubation and 15 minutes of H₂O₂ addition [1]. As a clinically relevant comparator, olaparib—an FDA-approved PARP1/2 inhibitor—demonstrates PARP1 enzyme inhibition with IC50 values ranging from 1 to 19 nM across various biochemical assay formats [2]. While the target compound is substantially less potent than olaparib (approximately 30- to 600-fold difference), it occupies a distinct region of PARP1 inhibitor chemical space and may serve as a structurally differentiated fragment or early lead scaffold for programs seeking to develop PARP1 inhibitors with alternative binding modes or resistance profiles relative to established clinical agents. The cellular assay context (HeLa cells with endogenous PARP1 and intact cellular machinery) provides a more physiologically relevant potency benchmark than isolated biochemical enzyme assays.

PARP1 Inhibition DNA Damage Response Oncology

Physicochemical Profile Differentiation: Lipophilicity and Ionization vs. Structurally Related Fluoroquinolines

2,5-Dichloro-8-fluoroquinoline possesses a calculated LogP of 3.22 and a pKa of 4.47, as determined by QSPR modeling using Chemicalize by ChemAxon [1]. For comparative context, 7-bromo-3-fluoroquinoline—a structurally related dihalogenated fluoroquinoline—exhibits an identical calculated LogP of 3.22 [2]. However, the target compound's topological polar surface area (TPSA) of 97.99 Ų and aqueous solubility of 3.1 mg/mL at pH 7.4 [1] may differentiate it from other halogenated quinoline regioisomers in terms of membrane permeability and solubility-limited absorption. The pKa of 4.47 indicates that the quinoline nitrogen is largely unprotonated at physiological pH, a property that influences both passive diffusion and potential off-target interactions with aminergic receptors. This physicochemical fingerprint—moderate lipophilicity, low aqueous solubility, and weakly basic character—defines the compound's utility in CNS drug discovery programs where balanced LogP (typically 2–4) and moderate TPSA (typically <90 Ų for BBB penetration) are critical design parameters.

Lipophilicity ADME Prediction Drug-Likeness

Synthetic Versatility: Orthogonal Halogen Reactivity for Sequential Functionalization

The 2,5-dichloro-8-fluoro substitution pattern on 2,5-dichloro-8-fluoroquinoline provides three chemically distinct halogen handles for sequential diversification. In Sonogashira-Hagihara alkynylation reactions of dihaloquinolines, the 2-chloro position demonstrates preferential reactivity over the 5-chloro position, enabling chemoselective functionalization strategies [1]. This reactivity hierarchy allows medicinal chemists to execute regioselective modifications—for instance, alkynylation at C2 followed by Suzuki-Miyaura or Buchwald-Hartwig coupling at C5, with the 8-fluoro substituent remaining intact for metabolic stabilization or further late-stage diversification via nucleophilic aromatic substitution. While quantitative kinetic data for this specific compound are not reported in the public domain, the established chemoselectivity of dihaloquinolines in palladium-catalyzed cross-couplings represents a class-level inference that applies directly to this scaffold. The combination of Cl (good leaving group for cross-coupling) and F (metabolic blocker, potential hydrogen-bond acceptor) positions this compound as a strategically designed building block for parallel library synthesis.

Cross-Coupling Medicinal Chemistry Library Synthesis

Recommended Application Scenarios for 2,5-Dichloro-8-fluoroquinoline in Pharmaceutical R&D and Chemical Biology


CNS Drug Discovery: DAT/SERT Dual Inhibitor Lead Optimization Programs

2,5-Dichloro-8-fluoroquinoline is appropriate for neuroscience-focused drug discovery groups pursuing dopamine transporter (DAT) and serotonin transporter (SERT) modulation. The compound's DAT IC50 of 70 nM and SERT IC50 of 2.9 nM in rat synaptosomes [1] establish it as a balanced dual monoamine reuptake inhibitor scaffold. Unlike nomifensine (DAT IC50 = 44 nM, SERT IC50 = 830 nM [2]), this quinoline scaffold exhibits nanomolar potency at both transporters, offering a differentiated pharmacological profile for developing next-generation antidepressants or attention-deficit/hyperactivity disorder (ADHD) therapeutics. Procurement of this building block enables systematic SAR exploration around the halogen substitution pattern to optimize transporter selectivity and CNS pharmacokinetics.

Cognitive Disorder and Neuroinflammation Research: α7 nAChR Agonist Development

Organizations developing α7 nicotinic acetylcholine receptor (α7 nAChR) agonists for cognitive enhancement, schizophrenia, or neuroinflammatory indications will find this compound strategically valuable. With an EC50 of 69 nM at rat α7 nAChR in a calcium flux assay [3], 2,5-dichloro-8-fluoroquinoline demonstrates superior potency compared to the widely used tool compound PNU-282987 (EC50 = 154 nM ). The presence of three halogen handles (2-Cl, 5-Cl, 8-F) allows medicinal chemists to execute sequential diversification strategies [4] to improve selectivity over 5-HT3 receptors—a known off-target liability of many α7 nAChR agonists—while maintaining or enhancing receptor activation potency.

Oncology Fragment-Based Drug Discovery: Structurally Differentiated PARP1 Inhibitor Starting Points

2,5-Dichloro-8-fluoroquinoline serves as a structurally differentiated starting scaffold for PARP1 inhibitor discovery programs. Its cellular PARP1 IC50 of 640 nM in HeLa cells [5] provides measurable, albeit modest, target engagement that qualifies it for fragment-based lead generation or scaffold-hopping campaigns. Unlike the phthalazinone core of olaparib (PARP1 IC50 = 1–19 nM [6]) or the benzimidazole core of veliparib, this quinoline scaffold occupies distinct chemical space, potentially circumventing existing intellectual property landscapes or addressing resistance mechanisms that emerge with clinical PARP inhibitors. The compound's calculated LogP of 3.22 and TPSA of 97.99 Ų [7] provide a physicochemical baseline for optimizing cellular permeability and metabolic stability during hit-to-lead progression.

Parallel Library Synthesis: Orthogonal Halogen Handles for Diversity-Oriented Synthesis

Medicinal chemistry teams executing diversity-oriented synthesis or parallel library production will benefit from the orthogonal reactivity of the three halogen positions on 2,5-dichloro-8-fluoroquinoline. The established chemoselectivity of dihaloquinolines in Sonogashira alkynylation—with preferential reactivity at the 2-chloro position [4]—enables sequential functionalization workflows that generate structurally diverse quinoline libraries in a modular fashion. This building block supports three successive diversification steps: (1) C2 alkynylation or cross-coupling, (2) C5 cross-coupling, and (3) potential late-stage C8 fluorine displacement or retention for metabolic stabilization. Procurement of gram-to-kilogram quantities of this single scaffold thus enables the generation of hundreds of novel analogs with minimal synthetic route redesign, maximizing library efficiency and hit exploration coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dichloro-8-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.